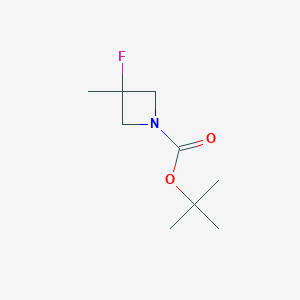
1-Boc-3-fluoro-3-methylazetidine
Übersicht
Beschreibung
1-Boc-3-fluoro-3-methylazetidine is a useful research compound. Its molecular formula is C9H16FNO2 and its molecular weight is 189.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-Boc-3-fluoro-3-methylazetidine is a fluorinated azetidine compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and a summary of research findings.
Chemical Structure and Properties
This compound possesses a Boc (tert-butyloxycarbonyl) protecting group on the nitrogen atom of the azetidine ring, which enhances its stability and reactivity. The presence of a fluorine atom at the 3-position contributes to its unique chemical properties, including increased metabolic stability and bioavailability.
The biological activity of this compound is primarily attributed to its interactions with various biomolecules. The azetidine ring provides rigidity, influencing binding affinity and selectivity towards specific molecular targets. The fluorine substituent enhances the compound's capacity to form stable complexes with enzymes and receptors, potentially leading to modulation of biological pathways.
Summary of Biological Activities
Research indicates that compounds containing azetidine rings may exhibit a range of biological activities, including:
- Antitumor Activity : Studies have shown that structurally similar compounds can induce apoptosis in cancer cells by activating pathways involving poly(ADP-ribose) polymerase (PARP) cleavage and caspase activation.
- Enzyme Inhibition : Azetidine derivatives have been investigated for their potential as tyrosinase inhibitors, which could be relevant for treating skin disorders by modulating melanin production.
Data Table: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antitumor Activity | Induction of apoptosis in tumor cells | |
| Tyrosinase Inhibition | Potential use in skin disorder treatments | |
| Enzyme Interaction | Binding with specific enzymes and receptors |
In Vivo Studies
In a study involving structurally similar compounds, robust cleavage of PARP and caspase-3 was observed in tumor tissues, indicating strong apoptosis induction. This suggests that this compound may exhibit similar effects on cancer cells.
Tyrosinase Inhibition
Research on related compounds highlighted their potential as tyrosinase inhibitors. This activity is crucial for developing agents that can modulate melanin production, indicating possible applications in treating hyperpigmentation disorders.
Eigenschaften
IUPAC Name |
tert-butyl 3-fluoro-3-methylazetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16FNO2/c1-8(2,3)13-7(12)11-5-9(4,10)6-11/h5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGXAHUBWNJNHPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1)C(=O)OC(C)(C)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















